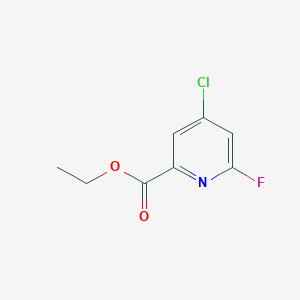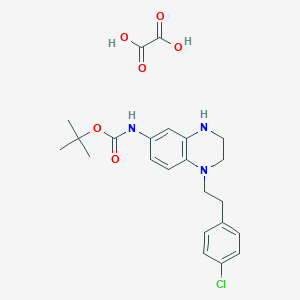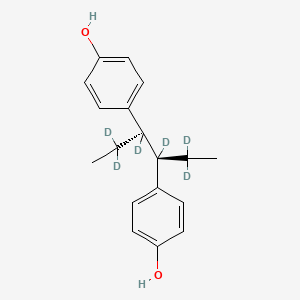
benzyl 4-(3-formyl-1H-indol-4-yl)-piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(3-formyl-1H-indol-4-yl)-piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzyl group and a 3-formyl-1H-indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(3-formyl-1H-indol-4-yl)-piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach begins with the formation of the 3-formyl-1H-indole derivative. This can be achieved through the Vilsmeier-Haack reaction, where indole is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Next, the 3-formyl-1H-indole is reacted with piperazine in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide to form the piperazine derivative. Finally, the benzyl group is introduced through a benzylation reaction using benzyl chloride and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-(3-formyl-1H-indol-4-yl)-piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride and sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Benzyl 4-(3-carboxyl-1H-indol-4-yl)-piperazine-1-carbox
Propiedades
Fórmula molecular |
C21H21N3O3 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
benzyl 4-(3-formyl-1H-indol-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H21N3O3/c25-14-17-13-22-18-7-4-8-19(20(17)18)23-9-11-24(12-10-23)21(26)27-15-16-5-2-1-3-6-16/h1-8,13-14,22H,9-12,15H2 |
Clave InChI |
AAGUKWDVBJFTCZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC3=C2C(=CN3)C=O)C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol](/img/structure/B14032572.png)








![((2R,3S,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14032626.png)

![Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14032632.png)

